molecular formula C25H29ClN2O2 B12354562 N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide,monohydrochloride

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide,monohydrochloride

Cat. No.: B12354562
M. Wt: 425.0 g/mol
InChI Key: FMQBEFTYBGQZOQ-UHFFFAOYSA-N
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Description

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide, monohydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via alkylation reactions.

    Attachment of the Furan-2-carboxamide Moiety: This step involves the coupling of the furan-2-carboxamide group to the piperidine ring.

    Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide, monohydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide: The base form without the monohydrochloride salt.

    N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide, monohydrobromide: A similar compound with a different salt form.

    N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide, monohydroiodide: Another similar compound with a different halide salt.

Uniqueness

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide, monohydrochloride is unique due to its specific chemical structure and the presence of the monohydrochloride salt, which may influence its solubility, stability, and pharmacological properties.

Properties

Molecular Formula

C25H29ClN2O2

Molecular Weight

425.0 g/mol

IUPAC Name

N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride

InChI

InChI=1S/C25H28N2O2.ClH/c1-20-9-11-22(12-10-20)27(25(28)24-8-5-19-29-24)23-14-17-26(18-15-23)16-13-21-6-3-2-4-7-21;/h2-12,19,23H,13-18H2,1H3;1H

InChI Key

FMQBEFTYBGQZOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4.Cl

Origin of Product

United States

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